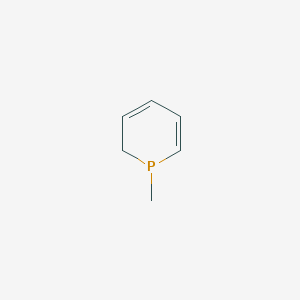

1-Methyl-1,2-dihydrophosphinine

Description

Structure

3D Structure

Properties

CAS No. |

61152-97-4 |

|---|---|

Molecular Formula |

C6H9P |

Molecular Weight |

112.11 g/mol |

IUPAC Name |

1-methyl-2H-phosphinine |

InChI |

InChI=1S/C6H9P/c1-7-5-3-2-4-6-7/h2-5H,6H2,1H3 |

InChI Key |

GNKZTPPJXZMTFW-UHFFFAOYSA-N |

Canonical SMILES |

CP1CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 1,2 Dihydrophosphinine and Analogous Dihydrophosphinines

Ring Expansion Strategies in Dihydrophosphinine Synthesis

Ring expansion reactions provide an effective pathway to construct the six-membered dihydrophosphinine ring system from smaller, more readily available five-membered phosphole derivatives. These strategies often involve the introduction of a one-carbon unit, which is subsequently incorporated into the ring.

Dichlorocyclopropanation and Subsequent Ring Enlargement from Phosphole 1-Oxides

A notable method for synthesizing dihydrophosphinine derivatives involves the dichlorocyclopropanation of phosphole 1-oxides, followed by a ring enlargement step. tandfonline.com This process begins with the addition of dichlorocarbene (B158193), typically generated from chloroform (B151607) and a strong base, to the double bond of a phosphole 1-oxide. This reaction forms a dichlorocyclopropane-fused phospholene oxide intermediate.

The stereochemistry of this dichlorocyclopropanation reaction has been studied, and it has been found that the reaction can yield either a single trans-isomer or a mixture of two diastereoisomers, depending on the substituents on the phosphole oxide ring. tandfonline.com Subsequent thermal rearrangement of this intermediate leads to the expansion of the five-membered ring into a six-membered 1,2-dihydrophosphinine 1-oxide. This ring enlargement is a key step in forming the desired heterocyclic system. rsc.org

Formation of 4-Methylene-1,4-dihydrophosphinine Ring Systems via Dichlorocarbene Addition to Phospholene Oxides

A related strategy leads to the formation of 4-methylene-1,4-dihydrophosphinine ring systems. This method also utilizes the addition of dichlorocarbene, but in this case, the starting materials are 3,4-dimethyl-3-phospholene 1-oxides. documentsdelivered.comresearchgate.netresearchgate.net The reaction with dichlorocarbene results in the formation of a 4-methylene-1,4-dihydrophosphinine ring system. documentsdelivered.comresearchgate.netresearchgate.net This transformation highlights the versatility of dichlorocarbene in mediating ring expansion reactions of phosphorus heterocycles, leading to diverse dihydrophosphinine structures.

Advanced Synthetic Routes to Dihydrophosphinines

Beyond classical ring expansion, a range of modern synthetic methods have been developed for the construction and functionalization of dihydrophosphinines and other phosphorus-containing heterocycles. These approaches offer greater efficiency, milder reaction conditions, and access to a broader scope of derivatives.

Phosphorylation Approaches for Phosphorus-Substituted Heterocycles

The direct introduction of a phosphorus group onto a pre-existing heterocyclic core is a primary strategy for synthesizing phosphorus-substituted heterocycles. mdpi.comresearchgate.net This can be achieved through various phosphorylation methods, including nucleophilic, electrophilic, or radical pathways. mdpi.com Techniques such as the Arbuzov reaction, Hirao coupling, and palladium-catalyzed cross-coupling reactions are well-established methods for this purpose. mdpi.com More recently, C(sp²)–H phosphorylation, promoted by one-electron oxidants, has gained prominence. mdpi.com These methods provide access to a wide array of structurally diverse phosphorus(V)-substituted pyridines and other heterocycles that can be precursors or analogs to dihydrophosphinines. mdpi.com

Heterocyclization with Organophosphorus Synthons

An alternative to direct phosphorylation is the construction of the heterocyclic ring using organophosphorus building blocks, or synthons. researchgate.net This strategy involves the cyclization of a phosphorus-containing acyclic precursor. mdpi.comresearchgate.net For instance, P-alkynes have been utilized as synthons in the construction of various heterocyclic systems, including pyridines and pyrimidines. researchgate.net This approach allows for the incorporation of the phosphorus atom into the ring system from the outset of the cyclization process.

Visible-Light-Mediated Synthesis of Phosphorylated Heterocycles

In recent years, visible-light-mediated photoredox catalysis has emerged as a powerful and environmentally friendly tool for organic synthesis, including the formation of C–P bonds. researchgate.netchim.it These methods often operate under mild, metal-free conditions and exhibit good functional group tolerance. researchgate.netchim.it Visible-light-induced protocols have been developed for the C4-selective phosphorylation of pyridines and quinolines, proceeding through a radical pathway. researchgate.net Furthermore, cascade reactions have been designed where visible light promotes both the phosphorylation and the construction of the heterocycle in a single step. researchgate.net This approach has been successfully applied to the synthesis of various phosphorylated heterocycles, demonstrating its potential for the efficient construction of complex molecules like dihydrophosphinine derivatives. researchgate.netresearchgate.net

Radical Phosphorylation and Electrocatalytic C-P Bond Formation

The construction of the carbon-phosphorus (C-P) bond is a fundamental step in the synthesis of phosphinine derivatives. Radical phosphorylation and electrocatalytic methods offer powerful and often milder alternatives to traditional synthetic routes.

Recent advancements have demonstrated the utility of light-induced dual reactivity of certain organic molecules to trigger radical-based C-P bond formation. For instance, 4-alkyl-1,4-dihydropyridines, upon photoexcitation with violet light, can act as potent reducing agents, initiating single-electron transfer processes while simultaneously generating C(sp3)-centered radicals through homolytic cleavage. nih.gov This dual-reactivity profile has been successfully integrated into nickel-catalyzed cross-coupling reactions to forge C(sp²)-C(sp³) bonds, a strategy that could be adapted for the synthesis of complex phosphinine structures. nih.gov The reaction proceeds through the formation of an alkyl radical that can then be coupled with a suitable phosphorus-containing partner. nih.gov

Electrochemical methods provide another avenue for C-P bond formation. An electrochemical approach for the synthesis of diarylphosphole oxides has been developed, which can also be applied to the formation of six-membered phosphacycles like phenophosphazine derivatives. nih.gov This method utilizes the commercially available and inexpensive 1,4-diazabicyclo[2.2.2]octane (DABCO) as a hydrogen atom transfer (HAT) mediator under mild conditions. nih.gov Mechanistic studies suggest that the reaction proceeds through the generation of an electro-generated phosphinyl radical, which then undergoes cyclization to form the desired phosphacycle. nih.gov This technique offers a practical and efficient route to various phosphine (B1218219) oxides in moderate to good yields. nih.gov

The broader field of photocatalysis has also seen significant progress in visible-light-mediated carbon-centered radical phosphorylation. rsc.org These methods focus on the reaction of carbon-centered radicals with phosphorus compounds in various oxidation states (P(III), P(V), and elemental phosphorus), providing a versatile toolkit for the construction of C-P bonds. rsc.org

Microwave-Assisted Synthetic Protocols for Dihydrophosphinines

Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. Its application in the synthesis of dihydrophosphinines and related compounds has proven to be highly effective.

Enhancing Diels-Alder Cycloadditions and Inverse Wittig-Type Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Microwave assistance can significantly accelerate these cycloadditions. For instance, the inverse-electron-demand Diels-Alder (IEDDA) reaction, a bioorthogonal reaction, has been a focus of development, with innovative micro-flow photochemistry processes being used to synthesize new dienophiles. rsc.org While not directly focused on dihydrophosphinines, the principles of enhancing cycloadditions through advanced technologies like microwave and micro-flow are transferable.

Direct Esterification of Phosphinic Acids and Analogous Compounds

A significant breakthrough in the synthesis of phosphinates, which are precursors or analogs of dihydrophosphinine oxides, is the microwave-assisted direct esterification of phosphinic acids. rsc.orgnih.gov Traditionally, phosphinic acids are known to be resistant to direct esterification with alcohols under thermal conditions. rsc.orgnih.gov However, under microwave irradiation, this transformation proceeds efficiently, achieving conversions that are significantly higher than the 12-15% observed with conventional heating. rsc.orgnih.gov

This microwave-promoted esterification is not reversible under the applied conditions, a phenomenon attributed to the hydrophobic medium created by the long-chain alcohol and the resulting phosphinic ester. rsc.org Quantum chemical calculations have shown that while there is no thermodynamic driving force for this reaction, the high activation enthalpy (102–161 kJ mol⁻¹) suggests it is kinetically controlled. rsc.org The ability of microwave energy to overcome this kinetic barrier highlights its potential in synthesizing phosphinates that are otherwise difficult to access. rsc.org This method has been successfully used to synthesize a series of new cyclic phosphinates with lipophilic alkyl groups in preparative yields of 45–60%. rsc.org

Further research has shown that ionic liquids can catalyze the microwave-assisted monoesterification of alkylphosphonic acids, offering a green method for P-acid esterification. nih.gov The use of N-fluorobenzenesulfonimide (NFSi) as a catalyst under microwave irradiation has also been reported for the direct esterification of various carboxylic acids, a methodology that could potentially be extended to phosphinic acids. mdpi.com

The following table summarizes the enhanced yields of phosphinates under microwave irradiation compared to traditional heating methods.

| Product | Conventional Heating Conversion (%) | Microwave-Assisted Yield (%) |

| Cyclic Phosphinates | 12-15 rsc.orgnih.gov | 45-60 rsc.org |

Stereoselective Synthesis and Resolution Approaches to Dihydrophosphinine Oxides

The phosphorus atom in dihydrophosphinine oxides can be a stereocenter, leading to the existence of enantiomers. The synthesis of enantiomerically enriched or pure P-stereogenic phosphine oxides is crucial for applications in catalysis and materials science.

Preparation of Optically Active Six-Membered P-Heterocycles

The synthesis of optically active six-membered heterocycles, including those containing phosphorus, is a significant area of research. frontiersin.orgnumberanalytics.comnih.gov Modern synthetic strategies often involve inter- and intramolecular cyclization reactions, including C-H functionalization and cycloaddition reactions from unsaturated precursors. researchgate.net Highly stereoselective syntheses of fused heterocycles with multiple stereocenters have been achieved through sequences like internal redox reaction/inverse electron-demand hetero-Diels–Alder (IEDHDA) reactions. rsc.org

Resolution Techniques for Racemic Dihydrophosphinine Oxides

The separation of racemic mixtures of phosphine oxides into their individual enantiomers is a common and practical approach to obtaining optically active compounds. This process, known as resolution, typically involves the use of a chiral resolving agent to form diastereomeric complexes that can be separated based on their different physical properties. libretexts.orglibretexts.org

A widely used method for the resolution of P-stereogenic phosphine oxides involves the use of chiral resolving agents that can form complexes with the phosphine oxide. mdpi.com For instance, the calcium salt of (-)-O,O'-dibenzoyl-(2R,3R)-tartaric acid has been effectively used to resolve various dialkyl-arylphosphine oxides. mdpi.comresearchgate.net The conditions for crystallization and purification of the resulting enantiomerically enriched phosphine oxides are optimized to achieve high enantiomeric excess. mdpi.com

Another strategy involves the use of chiral derivatizing agents, such as O,O′-dibenzoyl-(2R,3R)-tartaric acid anhydride (B1165640), to convert the racemic mixture into a mixture of diastereomers that can be separated chromatographically. mdpi.com The choice of resolving agent and solvent can be critical for successful enantiomeric discrimination. mdpi.com For example, in the resolution of α-hydroxyethyl-diarylphosphine oxides, the acidic calcium salts of O,O′-dibenzoyl-(2R,3R)-tartaric acid and O,O′-di-p-tolyl-(2R,3R)-tartaric acid have been used successfully. mdpi.com

The following table provides examples of resolving agents used for the optical resolution of phosphine oxides.

| Racemic Compound | Resolving Agent | Achieved Enantiomeric Excess (ee) |

| Ethyl-phenyl-propylphosphine oxide | Ca(H-DBTA)₂ | >93% mdpi.com |

| Butyl-methyl-phenylphosphine oxide | Ca(H-DBTA)₂ | >93% mdpi.com |

| α-hydroxyethyl-diphenylphosphine oxide | Ca(H-DBTA)₂ | 77% mdpi.com |

| α-hydroxyethyl-bis(4-methylphenyl)phosphine oxide | Ca(H-DpTTA)₂ | 90% mdpi.com |

Conversion of Dihydrophosphinines to Related P-Heterocycles

The versatile reactivity of the 1,2-dihydrophosphinine ring system allows for its conversion into a variety of other phosphorus-containing heterocycles. These transformations, including catalytic hydrogenation, selective reduction, and aromatization, provide access to saturated and aromatic phosphinine derivatives, significantly expanding the synthetic utility of dihydrophosphinines as precursors to a broader range of P-heterocycles.

Catalytic Hydrogenation to Hexahydrophosphinine Oxides

The catalytic hydrogenation of 1,2-dihydrophosphinine 1-oxides represents a straightforward method for the synthesis of 1,2,3,4,5,6-hexahydrophosphinine 1-oxides. This transformation involves the saturation of the two double bonds within the dihydrophosphinine ring, leading to the corresponding saturated six-membered phosphorus heterocycle.

Research has demonstrated that mixtures of regioisomeric 1,2-dihydrophosphinine 1-oxides can be effectively hydrogenated to yield the desired hexahydrophosphinine oxides. acs.org The reaction is typically carried out in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). For instance, the hydrogenation of a mixture of 1,2-dihydrophosphinine oxide regioisomers at a hydrogen pressure of 450 kPa at room temperature using a 5% Pd/C catalyst afforded the corresponding hexahydrophosphinine oxides in yields ranging from 41-52% after purification by fractional distillation. acs.org

This method provides a viable route to new hexahydrophosphinine oxides, which can be obtained as diastereoisomeric mixtures. acs.orgresearchgate.net The stereochemical outcome of the hydrogenation can be influenced by the substituents present on the dihydrophosphinine ring. Conformational analysis of the resulting hexahydrophosphinine oxides, aided by NMR spectroscopy and mass spectrometry, is crucial for characterizing the stereochemistry of the products. acs.orgresearchgate.net

An alternative one-pot synthesis involves the direct catalytic hydrogenation of 3-phosphabicyclo[3.1.0]hexane 3-oxides, which are precursors to 1,2-dihydrophosphinine 1-oxides, to the corresponding hexahydrophosphinine oxides. uni-regensburg.de This approach circumvents the isolation of the intermediate dihydrophosphinine oxide. uni-regensburg.de

Table 1: Catalytic Hydrogenation of 1,2-Dihydrophosphinine 1-Oxides

| Starting Material | Catalyst | Pressure (kPa) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mixture of 1,2-dihydrophosphinine oxide regioisomers | 5% Pd/C | 450 | Hexahydrophosphinine oxides | 41-52 | acs.org |

| 3-Phosphabicyclo[3.1.0]hexane 3-oxides | Not specified | Not specified | Hexahydrophosphinine oxides | Not specified | uni-regensburg.de |

Selective Reduction to Tetrahydrophosphinine Oxides

The selective reduction of 1,2-dihydrophosphinine 1-oxides offers a pathway to 1,2,3,6-tetrahydrophosphinine (B14316588) 1-oxides. This transformation targets the reduction of one of the two double bonds in the dihydrophosphinine ring, leading to a partially saturated heterocyclic system.

A regioselective reduction of the α,β-double bond in 1,2-dihydrophosphinine 1-oxides can be achieved using the dimethylsulfide borane (B79455) (BMS) reagent. acs.org The reaction proceeds by stirring the dihydrophosphinine oxide with the BMS reagent at temperatures between 24–40 °C for 20–30 hours, followed by hydrolysis. acs.org This method yields a mixture of double-bond isomers of the corresponding 1,2,3,6-tetrahydrophosphinine 1-oxide. The isolated yields of the purified products are reported to be in the range of 22-61%. acs.org The selectivity of this reduction is attributed to both steric and electronic factors, likely proceeding through an unstable hydroboration intermediate. acs.org

Another approach for the reduction of substituted 1,2-dihydrophosphinine oxides is transfer hydrogenation. The reduction of 4-chloro-1,2-dihydrophosphinine oxides using ammonium (B1175870) formate (B1220265) as a hydrogen donor has been investigated. uni-regensburg.de This reaction can lead to a mixture of products, including the desired 1,2,3,6-tetrahydrophosphinine oxide, a dechlorinated derivative, and the fully saturated 1,2,3,4,5,6-hexahydrophosphinine oxide. uni-regensburg.de The product distribution is sensitive to the reaction conditions, such as the mode of heating (conventional or microwave), temperature, and the solvent used. uni-regensburg.de

Table 2: Selective Reduction of 1,2-Dihydrophosphinine 1-Oxides

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Dihydrophosphinine 1-oxides | Dimethylsulfide borane (BMS) | 24–40 °C, 20–30 h, then hydrolysis | 1,2,3,6-Tetrahydrophosphinine 1-oxides | 22-61 | acs.org |

| 4-Chloro-1,2-dihydrophosphinine oxides | Ammonium formate | Varied (heating, solvent) | Mixture including 1,2,3,6-tetrahydrophosphinine oxide | Not specified | uni-regensburg.de |

Aromatization Pathways to Phosphinines

The conversion of dihydrophosphinines to their fully aromatic counterparts, phosphinines (phosphabenzenes), represents a key transformation in the synthesis of these phosphorus-containing aromatic heterocycles.

One documented approach involves a three-step aromatization of 1-ethoxy-1,2-dihydrophosphinine 1-oxides. acs.org Although the specific details of this multi-step process are not fully elaborated in the provided context, it highlights a synthetic strategy to achieve the aromatic phosphinine ring system from a dihydro precursor.

Furthermore, the reversible formation of a 1,2-dihydrophosphinine derivative from a phosphinine has been observed. Specifically, a tetrapyridyl-functionalized phosphinine was found to react with water in a formal oxidative addition process, yielding a 1,2-dihydrophosphinine derivative. researchgate.net This reaction is reversible, and the aromatic phosphinine can be quantitatively regenerated by the application of a vacuum, even at room temperature. researchgate.net This reversible transformation underscores the delicate equilibrium that can exist between the aromatic phosphinine and its dihydro adducts.

While direct aromatization of 1-methyl-1,2-dihydrophosphinine itself is not explicitly detailed in the provided sources, the synthesis of phosphinines often involves the reaction of pyrylium (B1242799) salts with a phosphorus source, such as P(CH2OH)3 or P(SiMe3)3. uni-regensburg.de This method, however, represents a de novo synthesis of the phosphinine ring rather than an aromatization of a pre-existing dihydrophosphinine.

The conversion of furans into phosphinines has also been reported, proceeding through a [4+2] cycloaddition to form an intermediate that can be converted to a 2-hydroxyphosphinine complex. researchgate.net This complex can then be further functionalized while retaining the aromatic phosphinine structure. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Methyl-1,2-dihydrophosphinine |

| 1,2-Dihydrophosphinine 1-oxide |

| 1,2,3,4,5,6-Hexahydrophosphinine 1-oxide |

| Palladium on carbon |

| 3-Phosphabicyclo[3.1.0]hexane 3-oxide |

| 1,2,3,6-Tetrahydrophosphinine 1-oxide |

| Dimethylsulfide borane |

| 4-Chloro-1,2-dihydrophosphinine oxide |

| Ammonium formate |

| Phosphinine |

| 1-Ethoxy-1,2-dihydrophosphinine 1-oxide |

| Tetrapyridyl-functionalized phosphinine |

| Pyrylium salt |

| P(CH2OH)3 |

| P(SiMe3)3 |

| Furan |

Spectroscopic Characterization Techniques for 1 Methyl 1,2 Dihydrophosphinine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 1-Methyl-1,2-dihydrophosphinine derivatives, offering detailed insights into the molecular structure through the analysis of ¹H, ¹³C, and ³¹P nuclei.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number of different types of protons and their immediate chemical environment. In a typical ¹H NMR spectrum of 1-Methyl-1,2-dihydrophosphinine, distinct signals are expected for the methyl group protons, the protons on the saturated part of the ring, and the vinylic protons.

The protons of the methyl group (P-CH₃) attached to the phosphorus atom typically appear as a doublet due to coupling with the phosphorus nucleus. The chemical shift for these protons is generally observed in the upfield region of the spectrum. The protons on the C2 carbon (P-CH₂), adjacent to the phosphorus, are diastereotopic and would be expected to show complex splitting patterns due to both geminal coupling to each other and coupling to the ³¹P nucleus. The olefinic protons on carbons C3, C4, and C5 would resonate further downfield, with their splitting patterns dictated by cis and trans vicinal couplings to each other and potentially smaller long-range couplings to the phosphorus atom.

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| P-CH₃ | 1.5 - 1.8 | Doublet | JP,H = 3 - 5 |

| H-2 | 2.5 - 3.0 | Doublet of Multiplets | JP,H, JH,H |

| H-3, H-4, H-5 | 5.5 - 7.0 | Multiplets | JH,H |

| H-6 | 4.8 - 5.2 | Doublet of Multiplets | JP,H, JH,H |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR Analysis

In ¹³C NMR spectroscopy of 1-Methyl-1,2-dihydrophosphinine, each carbon atom in a unique electronic environment gives a distinct signal. The spectrum is typically recorded with proton decoupling, resulting in single peaks for each carbon, though coupling to the phosphorus atom is observed.

The methyl carbon (P-CH₃) will appear as a doublet due to one-bond coupling with the ³¹P nucleus. The C2 and C6 carbons, being directly bonded to phosphorus, will also exhibit large one-bond P-C coupling constants. The olefinic carbons (C3, C4, C5) will appear at lower field and may show smaller two- or three-bond coupling to the phosphorus atom.

| Carbon Assignment | Representative Chemical Shift (δ, ppm) | Coupling to ³¹P (¹JP,C, Hz) |

| P-CH₃ | 15 - 20 | ~ 20 |

| C-2 | 25 - 35 | ~ 15 |

| C-3 | 125 - 135 | ~ 5-10 |

| C-4 | 128 - 138 | < 5 |

| C-5 | 120 - 130 | ~ 15-20 |

| C-6 | 95 - 105 | ~ 40-50 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary based on the specific derivative and solvent used.

Phosphorus-31 (³¹P) NMR Analysis

Phosphorus-31 NMR is a powerful technique for the direct observation of the phosphorus nucleus. huji.ac.il Since ³¹P has a nuclear spin of ½ and is 100% abundant, it provides sharp signals over a wide chemical shift range, making it highly sensitive to the electronic and steric environment of the phosphorus atom. huji.ac.il

For trivalent phosphorus compounds like 1-Methyl-1,2-dihydrophosphinine, the chemical shifts can vary significantly. The ³¹P NMR spectrum of 1-Methyl-1,2-dihydrophosphinine would show a single signal, as there is only one phosphorus atom in the molecule. The exact chemical shift is influenced by the ring structure and the methyl substituent. In proton-coupled spectra, this signal would be split into a complex multiplet due to couplings with the protons on the methyl group and the adjacent C2 and C6 carbons. However, spectra are most often proton-decoupled, resulting in a singlet. The chemical shifts are typically reported relative to an external standard of 85% phosphoric acid. huji.ac.il The chemical shift for dihydrophosphinine derivatives generally falls in the range characteristic of tertiary phosphines.

| Compound Class | Representative ³¹P Chemical Shift Range (δ, ppm) |

| Tertiary Phosphines | -60 to +50 |

| 1,2-Dihydrophosphinines | -20 to +20 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. For 1-Methyl-1,2-dihydrophosphinine, characteristic absorption bands would be expected for the various C-H and C=C bonds.

| Vibrational Mode | Representative Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3010 - 3080 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=C Stretch | 1600 - 1680 | Medium-Variable |

| C-H Bend | 1350 - 1470 | Medium |

| C-P Stretch/Bend | 600 - 800 | Medium-Weak |

Note: The data presented in this table is representative and intended for illustrative purposes.

Raman Spectroscopy of Dihydrophosphinine Compounds

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For dihydrophosphinine derivatives, the C=C double bond stretching vibrations, which are often weak in the IR spectrum, are expected to produce a strong signal in the Raman spectrum, typically in the 1600-1680 cm⁻¹ range. The symmetric C-H stretching vibrations and the vibrations of the P-C bonds would also be Raman active. The analysis of Raman spectra can thus provide confirmatory information for the presence of the double bonds within the ring structure.

| Vibrational Mode | Representative Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch | 1600 - 1680 | Strong |

| Symmetric C-H Stretch | 2850 - 2950 | Medium-Strong |

| Ring Breathing Modes | 900 - 1100 | Medium |

| C-P Stretch | 600 - 800 | Medium |

Note: The data presented in this table is representative and intended for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For 1-Methyl-1,2-dihydrophosphinine derivatives, mass spectrometry would be crucial for confirming their successful synthesis and for identifying any potential byproducts.

Table 1: Illustrative Mass Spectrometry Data for a Hypothetical 1-Methyl-1,2-dihydrophosphinine Derivative

| Fragment Ion | Postulated Structure | Expected m/z |

| [M]+ | C6H9P+ | 112.05 |

| [M-CH3]+ | C5H6P+ | 97.03 |

| [C4H4]+ | Cyclobutadiene | 52.03 |

Note: This table is hypothetical and intended for illustrative purposes, as specific experimental data for 1-Methyl-1,2-dihydrophosphinine was not found in the reviewed sources.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and the conformation of the 1-Methyl-1,2-dihydrophosphinine ring system.

Although specific crystallographic data for 1-Methyl-1,2-dihydrophosphinine were not found, the study of other heterocyclic compounds by X-ray diffraction provides a framework for what to expect. For instance, the analysis of various heterocyclic structures reveals detailed conformational information, such as the planarity or puckering of the ring system. wikipedia.org In the case of a 1-Methyl-1,2-dihydrophosphinine derivative, X-ray crystallography would definitively establish the geometry at the phosphorus center and the stereochemical relationships of the substituents.

Electronic Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the presence of chromophores and conjugation within the molecule.

For 1-Methyl-1,2-dihydrophosphinine derivatives, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions. The position and intensity of these absorption bands would be sensitive to the substitution pattern on the dihydrophosphinine ring. Studies on other phosphorus heterocycles have shown that interactions with other molecules can lead to shifts in their UV-Vis spectra, indicating changes in the electronic environment of the phosphorus-containing ring. wikipedia.org

Table 2: Representative UV-Vis Absorption Data for Phosphorus Heterocycles

| Compound Class | λmax (nm) | Type of Transition |

| Phosphinine | ~250-350 | π → π |

| Dihydrophosphinine | ~220-280 | n → σ / π → π* |

Note: This table contains generalized data for classes of compounds and is intended to be illustrative.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS would be particularly useful for analyzing the phosphorus and carbon environments in 1-Methyl-1,2-dihydrophosphinine derivatives, especially if they are part of a larger assembly or functionalized material.

In organophosphorus compounds, the binding energy of the P 2p peak in the XPS spectrum provides information about the oxidation state and chemical environment of the phosphorus atom. For instance, the binding energy would differ between a phosphine (B1218219), a phosphine oxide, and a phosphonium (B103445) salt. While no specific XPS data for 1-Methyl-1,2-dihydrophosphinine was found, studies on other organophosphorus compounds demonstrate the utility of XPS in their characterization.

Table 3: Typical P 2p Binding Energies in Different Phosphorus Environments

| Phosphorus Environment | Typical P 2p Binding Energy (eV) |

| Phosphine (P(III)) | ~130-132 |

| Phosphine Oxide (P(V)) | ~132-134 |

| Phosphonium Salt (P(V)) | ~133-135 |

Note: This table provides typical binding energy ranges and can vary based on the specific molecular structure.

Spectroelectrochemical Characterization

Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the properties of molecules as they undergo oxidation or reduction. This technique allows for the in-situ characterization of electrochemically generated species, such as radical ions or other redox states of a molecule.

For a 1-Methyl-1,2-dihydrophosphinine derivative, spectroelectrochemistry could be used to investigate its redox behavior. By applying a potential and simultaneously recording the UV-Vis or other spectra, it would be possible to identify and characterize the transient species formed upon electron transfer. This would provide valuable information about the electronic structure and reactivity of the dihydrophosphinine ring system. While specific spectroelectrochemical studies on 1-Methyl-1,2-dihydrophosphinine were not identified, the general approach is widely used for the characterization of redox-active organic and organometallic compounds.

Computational and Theoretical Investigations of 1 Methyl 1,2 Dihydrophosphinine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the properties of molecules. It offers a balance between accuracy and computational cost, making it an ideal tool for the detailed analysis of compounds like 1-Methyl-1,2-dihydrophosphinine.

Geometry Optimization and Structural Prediction

A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. DFT-based geometry optimization would allow for the precise prediction of bond lengths, bond angles, and dihedral angles of 1-Methyl-1,2-dihydrophosphinine. This process involves finding the minimum energy conformation on the potential energy surface. For this molecule, key parameters to be determined would include the P-C, C-C, and C=C bond lengths within the dihydrophosphinine ring, as well as the geometry around the nitrogen-like phosphorus atom and the attached methyl group. The planarity or non-planarity of the ring system is another critical structural aspect that would be elucidated through geometry optimization.

Electronic Structure Analysis and Characterization

Once the optimized geometry is obtained, DFT calculations can provide a detailed picture of the electronic structure of 1-Methyl-1,2-dihydrophosphinine. This includes the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. Molecular electrostatic potential (MEP) maps could be generated to visualize regions of positive and negative electrostatic potential, thereby identifying potential sites for electrophilic and nucleophilic attack. Furthermore, analysis of the atomic charges would quantify the electron distribution and provide insights into the bonding characteristics within the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity

The energies of the HOMO and LUMO and the gap between them are fundamental descriptors of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 1-Methyl-1,2-dihydrophosphinine, the calculation of the HOMO-LUMO gap would provide a quantitative measure of its expected reactivity. A lower gap would suggest a more reactive species, prone to participation in various chemical reactions. Conversely, a larger gap would imply greater stability.

Frontier Effective-for-Reaction Molecular Orbital (FERMO) Concept

In some cases, the HOMO or LUMO may not be the most relevant orbitals for a specific reaction, particularly in molecules with multiple potential reactive sites. The Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept was introduced to address this limitation. FERMO analysis identifies the molecular orbitals that are most significantly involved in a particular chemical transformation. For a molecule like 1-Methyl-1,2-dihydrophosphinine, which possesses both a phosphorus atom and a conjugated system, FERMO analysis could be instrumental in predicting the regioselectivity of its reactions. It would help determine whether reactions are more likely to occur at the phosphorus center or at the carbon atoms of the diene system.

Orbital Composition and Localization Analysis

A detailed analysis of the composition and localization of the frontier molecular orbitals provides further insight into a molecule's reactive behavior. By examining the contributions of the individual atomic orbitals to the HOMO and LUMO, it is possible to pinpoint the specific atoms or functional groups that are the primary centers of reactivity. In the case of 1-Methyl-1,2-dihydrophosphinine, this analysis would reveal the extent to which the phosphorus lone pair contributes to the HOMO and how the π-system of the double bonds contributes to both the HOMO and the LUMO. This information is critical for predicting the outcomes of reactions such as cycloadditions, electrophilic additions, and reactions with metal complexes.

Aromaticity Assessment and Its Influence on Reactivity

The concept of aromaticity is central to understanding the stability and reaction pathways of cyclic unsaturated compounds. For phosphinines and their derivatives, computational methods are invaluable for quantifying this property and understanding its dynamic changes during chemical transformations.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of cyclic compounds. github.io It involves calculating the magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). github.iogithub.io Negative NICS values indicate a diatropic ring current, characteristic of aromatic systems, while positive values suggest a paratropic current, indicative of anti-aromaticity.

For phosphinine systems, NICS calculations have been instrumental in confirming their aromatic character. These calculations have shown that the aromaticity of the phosphinine ring plays a significant role in the reversibility of certain reactions. For instance, in the reaction of tetrapyridyl-functionalized phosphinines with water, the aromaticity of the initial phosphinine contributes to the ability of the resulting 1,2-dihydrophosphinine derivative to be quantitatively converted back to the phosphinine. nih.gov The NICS values serve as a quantitative measure of the driving force for the recovery of the energetically favorable aromatic system.

Interactive Data Table: Representative NICS(0) and NICS(1) Values for Aromaticity Assessment (Note: The following table is a generalized representation based on typical findings for aromatic systems and is for illustrative purposes. Specific values for 1-Methyl-1,2-dihydrophosphinine would require dedicated calculations.)

| Compound Type | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character |

|---|---|---|---|

| Aromatic (e.g., Benzene) | -7 to -10 | -10 to -13 | Aromatic |

| Non-Aromatic | -1 to -4 | -1 to -4 | Non-Aromatic |

| Anti-Aromatic | > +15 | > +18 | Anti-Aromatic |

A key aspect of the reactivity of aromatic compounds is the energetic cost associated with the loss of aromaticity in a reaction intermediate or transition state. Computational studies on phosphinines demonstrate that reactions often proceed through intermediates where the aromaticity of the ring is disrupted.

Mechanistic Elucidation through Computational Modeling

Computational modeling provides a powerful lens through which to view the intricate details of reaction mechanisms, including the identification of transient species and the energetic landscape of a reaction.

The calculation of transition states and the corresponding energy profiles is a cornerstone of mechanistic computational chemistry. These calculations allow for the determination of activation energies, which are crucial for understanding reaction rates.

In the context of reactions involving phosphinines, transition state calculations have been used to map out the energy landscape for processes like the addition of water. For pyridyl-functionalized phosphinines, calculations have identified the transition state for the initial formal oxidative addition of water to the phosphorus atom. nih.gov Furthermore, these studies have elucidated the subsequent proton transfer steps, identifying the rate-limiting transition states and rationalizing the observed selectivity of the reaction. For instance, calculations have shown that an additional water molecule can facilitate proton shuttling through an ordered six-membered transition state, leading to the anti-selective addition of water. nih.gov

Interactive Data Table: Illustrative Energy Profile Data for a Hypothetical Reaction (Note: This table provides a generalized example of data obtained from transition state calculations.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +25.8 |

| 3 | Intermediate | +10.5 |

| 4 | Transition State 2 | +30.7 |

| 5 | Products | +4.7 |

The interaction of molecules with surfaces is critical in heterogeneous catalysis and materials science. Computational studies can model the adsorption of molecules like 1-Methyl-1,2-dihydrophosphinine on various surfaces, providing insights into binding energies, preferred adsorption sites, and changes in molecular geometry and electronic structure upon adsorption.

While specific studies on the adsorption of 1-Methyl-1,2-dihydrophosphinine were not found, related research on the adsorption of methyl radicals on metal surfaces provides a framework for how such investigations would be conducted. nih.govmdpi.com Density Functional Theory (DFT) is a common method used to calculate adsorption energies, identify the most stable adsorption sites (e.g., top, bridge, hollow), and determine the nature of the chemical bonding between the adsorbate and the surface. nih.govmdpi.com Such studies would be valuable for understanding the potential applications of 1-Methyl-1,2-dihydrophosphinine in surface-mediated reactions or as a component in functional materials.

Computational modeling is particularly adept at uncovering subtle cooperative effects that can significantly influence reactivity. In the case of functionalized phosphinines, the interplay between the phosphorus atom and appended functional groups can lead to unique reaction pathways.

A prime example is the P,N-cooperativity observed in the reaction of tetrapyridyl-functionalized phosphinines with water. nih.gov Computational studies have revealed that the flanking pyridyl groups are not mere spectators. Instead, they actively participate in the reaction by forming hydrogen bonds with the water molecule, which kinetically enhances the formal oxidative addition of water to the low-coordinate phosphorus atom. nih.gov This cooperative mechanism lowers the activation energy of the reaction, making it more facile. The subsequent proton transfer is also mediated by this cooperative network. nih.gov Such detailed mechanistic insights, provided by computational modeling, are crucial for the rational design of new reactive systems based on the phosphinine scaffold.

Reactivity and Reaction Mechanisms of 1 Methyl 1,2 Dihydrophosphinine

Cycloaddition Reactions of 1,2-Dihydrophosphinine Oxides

1,2-Dihydrophosphinine oxides serve as versatile building blocks in the synthesis of bridged phosphorus heterocycles. researchgate.net They can act as dienes in [4+2] cycloaddition reactions, leading to the formation of various functionalized bicyclic compounds. nih.gov The efficiency of these reactions can often be enhanced through methods such as microwave irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. nih.govsemanticscholar.org

Diels-Alder Reactions with Dienophiles (e.g., Dimethyl Acetylenedicarboxylate (B1228247), N-Phenylmaleimide)

1,2-Dihydrophosphinine oxides readily undergo Diels-Alder reactions with a range of dienophiles. nih.gov For instance, the reaction of 1-phenyl-1,2-dihydrophosphinine oxide with dienophiles like N-phenylmaleimide (NPMI) and dimethyl acetylenedicarboxylate (DMAD) yields the corresponding 2-phosphabicyclo[2.2.2]octene and octadiene derivatives, respectively. nih.govresearchgate.net These [4+2] cycloadditions are often slow under thermal conditions but can be accelerated using microwave technology, which can reduce reaction times from days to minutes and provide the cycloadducts in nearly quantitative yields. nih.govresearchgate.net The use of ionic liquids as solvents in microwave-assisted Diels-Alder reactions can also be advantageous, leading to shorter reaction times. tandfonline.com

The reaction conditions can be optimized for efficiency and environmental considerations, often referred to as green chemistry approaches. semanticscholar.orgtandfonline.com

Table 1: Diels-Alder Reactions of 1,2-Dihydrophosphinine Oxides

| Diene | Dienophile | Product Type | Reaction Conditions | Ref. |

|---|---|---|---|---|

| 1-Phenyl-1,2-dihydrophosphinine oxide | N-Phenylmaleimide (NPMI) | Phosphabicyclo[2.2.2]octene derivative | Microwave (MW) irradiation, solvent-free | nih.govresearchgate.net |

| 1-Phenyl-1,2-dihydrophosphinine oxide | Dimethyl acetylenedicarboxylate (DMAD) | Phosphabicyclo[2.2.2]octadiene derivative | Microwave (MW) irradiation, solvent-free | nih.govsemanticscholar.org |

Inverse Wittig-Type Reactions

An interesting deviation from the expected Diels-Alder pathway is observed in the reaction of certain sterically hindered 1,2-dihydrophosphinine oxides with dimethyl acetylenedicarboxylate (DMAD). Instead of the anticipated [4+2] cycloadduct, these reactions can yield a β-oxophosphorane through an inverse Wittig-type mechanism. nih.gov This transformation has been observed with 1-(2,4,6-triisopropylphenyl)-1,2-dihydrophosphinine oxide. nih.gov The use of microwave irradiation has proven beneficial not only for standard Diels-Alder reactions but also for promoting these more reluctant inverse Wittig-type transformations. nih.govresearchgate.net

Formation of Phosphabicyclo[2.2.2]octadienes and Phosphabicyclo[2.2.2]octenes

The Diels-Alder cycloaddition is a primary method for synthesizing 2-phosphabicyclo[2.2.2]octadiene and 2-phosphabicyclo[2.2.2]octene frameworks from 1,2-dihydrophosphinine oxides. semanticscholar.orgresearchgate.net As mentioned, reaction with acetylenic dienophiles like DMAD leads to the formation of the octadiene system, while olefinic dienophiles such as N-phenylmaleimide result in the corresponding octene derivatives. nih.govtandfonline.com

Furthermore, 1,2-dihydrophosphinine oxides can undergo self-dimerization via a [4+2] cycloaddition. In this reaction, one molecule acts as the diene and another, an isomeric form, acts as the dienophile. This dimerization, typically carried out in boiling toluene, leads to novel phosphabicyclooctenes. researchgate.net Microwave irradiation can also be employed to accomplish this dimerization more efficiently, often without the need for a solvent. tandfonline.com

Formation of Heterocyclic β-Oxophosphoranes

The formation of heterocyclic β-oxophosphoranes is a key outcome of the inverse Wittig-type reaction. nih.gov When 1-(2,4,6-triisopropylphenyl-1,2-dihydrophosphinine) oxide reacts with DMAD, the process is believed to proceed through a mechanism that bypasses the typical cycloaddition, resulting in a ring-opened phosphorane structure. nih.gov This alternative reaction pathway highlights how the steric and electronic properties of the substituents on the phosphorus atom can fundamentally alter the reactivity of the 1,2-dihydrophosphinine oxide ring system.

Reactions with Small Molecules

Beyond cycloaddition chemistry, functionalized phosphinine derivatives exhibit reactivity towards small molecules, demonstrating cooperative effects between the phosphorus center and adjacent functional groups.

Selective and Reversible Water Activation by Pyridyl-Functionalized Phosphinines

Tetrapyridyl-functionalized phosphinines have been shown to react with water in a highly selective and reversible manner. nih.govbath.ac.uk These aromatic phosphorus heterocycles undergo a formal oxidative addition of an O-H bond from water across the P=C bond. nih.govresearchgate.net This process is facilitated by P,N-cooperativity, where the flanking pyridyl groups enhance the reaction kinetically through hydrogen bonding. nih.govthieme-connect.com

The initial addition of water leads to the formation of 1,2-dihydrophosphinine oxide derivatives. nih.gov Remarkably, this reaction is fully reversible. The original phosphinine can be quantitatively recovered from the 1,2-dihydrophosphinine derivative simply by applying a vacuum, even at room temperature. nih.govbath.ac.uk This process can be repeated multiple times without any observable decomposition of the phosphinine. bath.ac.uk The reversibility of the reaction is thought to be significantly influenced by the aromaticity of the phosphinine ring. nih.govthieme-connect.com This unique reactivity makes these compounds potential candidates for water-sensing applications, as they react selectively with H₂O. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Methyl-1,2-dihydrophosphinine |

| 1,2-Dihydrophosphinine Oxide |

| Dimethyl Acetylenedicarboxylate (DMAD) |

| N-Phenylmaleimide (NPMI) |

| Phosphabicyclo[2.2.2]octadiene |

| Phosphabicyclo[2.2.2]octene |

| β-Oxophosphorane |

| Pyridyl-Functionalized Phosphinine |

| 1-Phenyl-1,2-dihydrophosphinine oxide |

| 1-(2,4,6-triisopropylphenyl)-1,2-dihydrophosphinine oxide |

Reactivity towards CO₂, Alkynes, Alkenes, Esters, and Amines

The reactivity of the 1-methyl-1,2-dihydrophosphinine ring system is dictated by the nucleophilic phosphorus atom, the conjugated diene system, and the corresponding P-oxide derivative's unique functional groups. While specific studies on 1-methyl-1,2-dihydrophosphinine are limited, its reactivity can be inferred from related phosphine (B1218219) and phosphinine oxide chemistry.

Carbon Dioxide (CO₂): The lone pair of electrons on the phosphorus atom in 1-methyl-1,2-dihydrophosphinine allows it to act as a Lewis base. Electron-rich phosphines are known to react with carbon dioxide in a reversible binding process to form phosphine-carboxylates. nih.govmdpi.com This metal-free activation of CO₂ is typically thermoneutral with low energy barriers. nih.gov The reaction involves the nucleophilic attack of the phosphorus on the electrophilic carbon of CO₂. The stability of the resulting zwitterionic adduct is influenced by the electronic properties of the phosphine and the polarity of the solvent. mdpi.com It is therefore expected that 1-methyl-1,2-dihydrophosphinine would similarly react with CO₂ under mild conditions.

Alkynes: Dihydrophosphinine derivatives, particularly their P-oxide forms, readily participate in cycloaddition reactions with activated alkynes. For instance, the tungsten complex of a 1-methyl-2-keto-1,2-dihydrophosphinine undergoes a [4+2] cycloaddition with dimethylacetylenedicarboxylate (DMAD). ntu.edu.sg Furthermore, 1-phenyl-1,2-dihydrophosphinine oxide engages in a Diels-Alder reaction with DMAD, which can be significantly accelerated by microwave irradiation, leading to the formation of a phosphabicyclo[2.2.2]octene derivative. mdpi.com In some cases, instead of a standard Diels-Alder reaction, an inverse-Wittig type reaction can occur between a dihydrophosphinine oxide and DMAD. mdpi.com These reactions highlight the utility of the conjugated diene system within the dihydrophosphinine ring for constructing complex polycyclic phosphorus heterocycles.

Alkenes: Similar to the reactions with alkynes, the conjugated diene of the 1,2-dihydrophosphinine ring is expected to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-deficient alkenes (dienophiles). For example, 1-phenyl-1,2-dihydrophosphinine oxide reacts with N-phenylmaleimide to yield the corresponding phosphabicyclo[2.2.2]octene adduct. mdpi.com

Esters and Amines: The direct reaction of trivalent phosphines, such as 1-methyl-1,2-dihydrophosphinine, with esters is generally not a facile process due to the low electrophilicity of the ester carbonyl group. Similarly, reactions with amines under neutral conditions are not commonly reported. The nucleophilicity of the phosphorus atom is typically directed towards softer electrophiles. While methods exist for the alkylation of amines with various agents, youtube.com the use of a dihydrophosphinine as a substrate in such reactions is not well-documented in the literature.

Ring Transformation Reactions of Phosphorus-Containing Heterocycles

The 1,2-dihydrophosphinine ring system can undergo several transformation reactions, most notably aromatization to form the corresponding phosphinine ring. Phosphinines (phosphabenzenes) are aromatic phosphorus heterocycles analogous to pyridines, and their synthesis is often achieved from dihydrophosphinine precursors. This transformation typically involves an elimination reaction to introduce the third double bond into the ring. For example, the dehydrohalogenation of a 1-bromo-1,4-dihydrophosphinine using a base is a classic route to the parent phosphinine.

Another significant ring transformation involves the formation of the dihydrophosphinine ring itself from a different heterocyclic system. Research has shown that 1-alkoxy-4-chloro-1,2-dihydrophosphinine oxides can be formed via the ring-opening of a fused cyclopropane ring. Specifically, the butylation of 3-hydroxy-6,6-dichloro-3-phosphabicyclo[3.1.0]hexane 3-oxide at elevated temperatures leads to the opening of the dichlorocyclopropane ring, yielding 1-butoxy-4-chloro-1,2-dihydrophosphinine oxide as the major product. tandfonline.com This reaction demonstrates a pathway where a strained bicyclic system rearranges to the more stable six-membered dihydrophosphinine oxide ring.

Reduction and Functionalization Pathways

Transfer Hydrogenation of Dihydrophosphinine Oxides

Transfer hydrogenation is an effective method for the reduction of the endocyclic double bond in dihydrophosphinine oxides. Studies on 4-chloro-1,2-dihydrophosphinine oxides using ammonium (B1175870) formate (B1220265) as the hydrogen donor and a palladium catalyst have shown that the reaction can lead to a mixture of products. The primary products are the corresponding 4-chloro-1,2,3,6-tetrahydrophosphinine oxide, its dechlorinated form (1,2,3,6-tetrahydrophosphinine oxide), and the fully saturated 1,2,3,4,5,6-hexahydrophosphinine oxide. The distribution of these products is highly dependent on the reaction conditions, such as solvent and temperature. For example, using toluene as a solvent under microwave irradiation can favor the formation of the dechlorinated tetrahydrophosphinine oxide.

| Starting Material | Conditions | Product Distribution |

| 1-Phenyl-4-chloro-3-methyl-1,2-dihydrophosphinine oxide | Toluene, Reflux, 4h | 7a (30%), 8a (31%), 9a (39%) |

| 1-Phenyl-4-chloro-3-methyl-1,2-dihydrophosphinine oxide | Toluene, MW, 110°C, 2h | 7a (11%), 8a (79%), 5% (9a) |

| 1-Ethoxy-4-chloro-1,2-dihydrophosphinine oxide | Toluene, Reflux, 24h | 7b (10%), 8b (36%), 9b (54%) |

Table based on data for related compounds. Product distribution determined by ³¹P NMR.

Selective α,β-Double Bond Reduction

The carbon-carbon double bond in the 1,2-dihydrophosphinine oxide ring is susceptible to reduction through catalytic hydrogenation. This reaction effectively converts the dihydrophosphinine oxide into the corresponding saturated hexahydrophosphinine oxide. The process typically proceeds in a diastereoselective manner, yielding specific stereoisomers of the saturated ring system. This selective reduction of the α,β-double bond, while leaving the phosphinoyl group intact, provides a direct route to saturated six-membered phosphorus heterocycles, which are valuable building blocks in synthetic chemistry.

Alkylating Esterification of Dihydrophosphinine Oxides

Dihydrophosphinine oxides exist in equilibrium with their tautomeric form, 1-hydroxy-1,2-dihydrophosphinine, which is a cyclic phosphinic acid. This acidic proton allows for derivatization through O-alkylation to form phosphinate esters. The reaction of 1-hydroxy-1,2-dihydrophosphinine 1-oxide with various alkyl halides in the presence of a base, such as potassium carbonate, yields the corresponding 1-alkoxy-1,2-dihydrophosphinine oxides. tandfonline.comresearchgate.net This alkylating esterification is an effective method for functionalizing the phosphorus center. scispace.com The best results for this transformation are often achieved in boiling acetone. tandfonline.com This reaction provides a convenient alternative to direct esterification methods, which can be challenging for phosphinic acids. scispace.com

| Alkyl Halide (RX) | Solvent | Temperature | Product | Yield |

| n-Butyl bromide | Acetone | 56 °C | 1-Butoxy-4-chloro-1,2-dihydrophosphinine oxide | 67% |

| n-Propyl bromide | Acetone | 56 °C | 1-Propoxy-4-chloro-1,2-dihydrophosphinine oxide | 60% |

| Ethyl iodide | Acetone | 56 °C | 1-Ethoxy-4-chloro-1,2-dihydrophosphinine oxide | 58% |

Table based on data for the alkylation of 1-hydroxy-4-chloro-1,2-dihydrophosphinine 1-oxide. tandfonline.com

Phosphorus Stereoinversion Studies in Dihydrophosphinine Derivatives

The trivalent phosphorus atom in 1-methyl-1,2-dihydrophosphinine is a stereogenic center, making the molecule chiral. Unlike amines, which undergo rapid pyramidal inversion at room temperature, phosphines have a significantly higher energy barrier to inversion (e.g., 132 kJ/mol for PH₃ vs. 24.2 kJ/mol for NH₃). wikipedia.org This high barrier means that P-chiral phosphines, including derivatives of dihydrophosphinine, are configurationally stable and can be resolved into enantiomers.

Stereoinversion at the phosphorus center does not typically occur through simple thermal pyramidal inversion under normal conditions. However, it can be induced through chemical reactions. Nucleophilic substitution at a stereogenic phosphorus center often proceeds with inversion of configuration, a process analogous to the Walden inversion observed at carbon centers. wikipedia.org The mechanism can be a concerted Sₙ2-type process or occur in a stepwise fashion through a hypervalent phosphorane intermediate. researchgate.netresearchgate.net

Furthermore, the barrier to pyramidal inversion in phosphines can be dramatically lowered via single-electron oxidation. nih.govacs.org The formation of a transient phosphoniumyl radical cation (R₃P•⁺) results in an intermediate with a planar or rapidly inverting structure, with calculated inversion barriers as low as ~5 kcal/mol. nih.govacs.org This catalytic process can lead to the rapid racemization of an otherwise configurationally stable P-stereogenic phosphine. nih.gov

Influence of Substituents and Reaction Conditions on Dihydrophosphinine Reactivity

The reactivity of 1-methyl-1,2-dihydrophosphinine and its derivatives is significantly influenced by the nature of substituents on the heterocyclic ring and the specific reaction conditions employed. These factors can alter the electron density distribution within the molecule, influence the stability of intermediates and transition states, and dictate the stereochemical outcome of reactions. Detailed research findings have elucidated the nuanced interplay between electronic effects, steric hindrance, and the reaction environment in determining the chemical behavior of these phosphorus heterocycles.

Substituent Effects

The electronic nature of substituents on the 1,2-dihydrophosphinine ring plays a critical role in modulating its reactivity, particularly in cycloaddition reactions. The principles of frontier molecular orbital (FMO) theory are often invoked to explain these effects, where the energy gap between the highest occupied molecular orbital (HOMO) of the diene (the dihydrophosphinine) and the lowest unoccupied molecular orbital (LUMO) of the dienophile determines the reaction rate.

Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as alkyl or alkoxy groups, increase the energy of the HOMO. This leads to a smaller HOMO-LUMO gap in normal-electron-demand Diels-Alder reactions, thereby accelerating the reaction rate. For instance, a methyl group at the C4 position of the 1-methyl-1,2-dihydrophosphinine ring would be expected to enhance its reactivity towards electron-deficient dienophiles.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as cyano or carboxyl groups, decrease the energy of the HOMO. This results in a larger HOMO-LUMO gap and a slower reaction rate in normal-electron-demand cycloadditions. However, the presence of EWGs on the dihydrophosphinine ring can enhance its reactivity in inverse-electron-demand Diels-Alder reactions, where the dihydrophosphinine acts as the dienophile and reacts with an electron-rich diene.

Computational studies on related heterocyclic systems, such as 1,2-dihydro-1,2-azaborines, have shown that electrophilic substitution reactions are generally more favorable than for their benzene analogues, and the preference for substitution at different positions is influenced by the electrophilicity of the attacking species nih.gov. While direct experimental data for 1-methyl-1,2-dihydrophosphinine is limited in the public domain, these findings on analogous systems provide a theoretical framework for predicting its behavior.

A systematic study on the inverse electron demand Diels-Alder reactions of 1,2,3-triazines demonstrated a pronounced impact of a C5 substituent on reactivity nih.gov. The reactivity could be predictably modulated by the substituent, with the trend being CO₂Me > Ph > H, showcasing the significant electronic influence on the cycloaddition scope without altering the regioselectivity nih.gov.

| Substituent Type | Expected Effect on Normal-Demand Diels-Alder Reactivity | Theoretical Rationale |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increased Reactivity | Raises HOMO energy, decreasing the HOMO-LUMO gap. |

| Electron-Withdrawing (e.g., -CN, -CO₂R) | Decreased Reactivity | Lowers HOMO energy, increasing the HOMO-LUMO gap. |

Reaction Conditions

The conditions under which a reaction is performed, including temperature, solvent, and the presence of catalysts, can have a profound impact on the reactivity of 1-methyl-1,2-dihydrophosphinine.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. However, for reversible reactions such as some cycloadditions, higher temperatures can also favor the retro-Diels-Alder reaction, leading to a lower yield of the desired product.

Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction rates and even the reaction mechanism. Polar solvents can stabilize polar transition states, thereby accelerating reactions that proceed through such intermediates. For organophosphorus compounds, solvent effects can be significant in modulating reactivity.

| Condition | Influence on Reactivity | Mechanism of Influence |

| Temperature | Higher temperature generally increases reaction rate. | Provides molecules with sufficient energy to overcome the activation barrier. May favor retro-reactions at very high temperatures. |

| Solvent Polarity | Can accelerate reactions with polar transition states. | Stabilization of polar transition states lowers the activation energy. |

| Lewis Acid Catalyst | Can significantly increase reaction rates and selectivity. | Coordination to the dienophile lowers its LUMO energy, narrowing the HOMO-LUMO gap. |

Coordination Chemistry and Ligand Design with 1 Methyl 1,2 Dihydrophosphinine

1-Methyl-1,2-dihydrophosphinine as a Ligand in Transition Metal Complexes

While no transition metal complexes of 1-Methyl-1,2-dihydrophosphinine have been reported, it is anticipated that this compound would act as a P-donor ligand. uni-regensburg.deresearchgate.net The phosphorus atom, with its lone pair of electrons, would be the primary site of coordination to a transition metal center. The formation of such complexes would typically involve the reaction of 1-Methyl-1,2-dihydrophosphinine with a suitable metal precursor, such as a metal halide or a complex with labile ligands. st-andrews.ac.uk The stability and reactivity of the resulting complex would be influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Electronic and Steric Properties of Dihydrophosphinine Ligands

The electronic and steric properties of phosphine (B1218219) ligands are crucial in determining the outcome of catalytic reactions and the stability of metal complexes. libretexts.orgmanchester.ac.uk For 1-Methyl-1,2-dihydrophosphinine, these properties can be inferred from related structures.

Electronic Properties: The electronic character of a phosphine ligand is typically evaluated by its σ-donating and π-accepting capabilities. The methyl group in 1-Methyl-1,2-dihydrophosphinine is an electron-donating group, which would increase the electron density on the phosphorus atom, making it a stronger σ-donor compared to unsubstituted phosphinines. umb.edu The dihydrophosphinine ring, containing a P-C=C moiety, could potentially exhibit some π-accepting character by delocalizing metal d-electron density into the π* orbitals of the C=C bond. However, the non-aromatic nature of the dihydro-ring would likely make this π-acidity less significant than in fully aromatic phosphinine ligands.

Steric Properties: The steric bulk of a phosphine ligand is often quantified by its cone angle. libretexts.orgyoutube.com The cone angle for 1-Methyl-1,2-dihydrophosphinine has not been experimentally determined. However, it can be estimated to be of intermediate size. The methyl group on the phosphorus would contribute to the steric hindrance, while the dihydrophosphinine ring would have a defined geometry that would also influence the space it occupies around a metal center. The conformation of the partially saturated ring could also play a role in its steric profile.

A summary of the anticipated properties is presented below:

| Property | Anticipated Characteristics of 1-Methyl-1,2-dihydrophosphinine |

| Electronic | Stronger σ-donor than unsubstituted dihydrophosphinines. Potential for weak π-acidity. |

| Steric | Intermediate steric bulk, influenced by the methyl group and the dihydro-ring structure. |

Coordination Modes and Geometries in Metal Complexes

Based on the behavior of analogous phosphine ligands, 1-Methyl-1,2-dihydrophosphinine could adopt several coordination modes.

Chiral Dihydrophosphinine Ligands in Enantioselective Catalysis Research

The development of chiral phosphine ligands has been a cornerstone of asymmetric catalysis. prochemonline.comuni-muenchen.denih.gov For 1-Methyl-1,2-dihydrophosphinine to be used in enantioselective catalysis, a chiral version of the ligand would need to be synthesized. acs.orgacs.orgnih.govrsc.orgmdpi.com Chirality could be introduced in several ways:

Chirality at the Phosphorus Atom: If the phosphorus atom bears three different substituents, it becomes a stereocenter. In 1-Methyl-1,2-dihydrophosphinine, the phosphorus is part of a ring, so this would require further substitution.

Chirality within the Dihydrophosphinine Ring: The introduction of stereocenters on the carbon backbone of the dihydrophosphinine ring would create a chiral ligand.

Once a chiral variant of 1-Methyl-1,2-dihydrophosphinine is obtained, it could be employed as a ligand in transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, or cross-coupling reactions. The stereochemical outcome of these reactions would be influenced by the specific structure of the chiral ligand and its interaction with the metal center and the substrate. However, as no chiral derivatives of 1-Methyl-1,2-dihydrophosphinine have been reported, its potential in enantioselective catalysis remains a matter of speculation.

Spectroscopic and Computational Characterization of Dihydrophosphinine Metal Complexes

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing these complexes in solution. 31P NMR spectroscopy is particularly informative, as the chemical shift of the phosphorus atom is highly sensitive to its coordination environment. The coordination of the 1-methyl-1,2-dihydrophosphinine ligand to a metal center typically results in a significant change in the 31P chemical shift (Δδ31P), which is the difference between the chemical shift of the complex and that of the free ligand. researchgate.net This coordination shift provides valuable information about the nature of the metal-ligand bond and the electronic properties of the metal center. researchgate.net The magnitude and direction of the shift can be influenced by factors such as the type of metal, its oxidation state, and the nature of other ligands in the coordination sphere. researchgate.net

1H and 13C NMR spectroscopy are also employed to characterize the organic backbone of the dihydrophosphinine ligand within the complex, confirming the retention of its structure upon coordination. researchgate.net For instance, in certain ruthenium complexes, 31P{1H} NMR spectra have been used to study the fluxional behavior and stability of the complexes. researchgate.net

Infrared (IR) Spectroscopy is especially useful for characterizing metal carbonyl complexes of 1-methyl-1,2-dihydrophosphinine. The stretching frequency of the carbonyl (CO) ligands, observed in the IR spectrum, is a sensitive probe of the electronic effects of the phosphinine ligand. libretexts.orgiitd.ac.in The concept of π-backbonding, where the metal donates electron density from its d-orbitals to the π* antibonding orbitals of the CO ligands, is central to interpreting these spectra. libretexts.orgiitd.ac.in The 1-methyl-1,2-dihydrophosphinine ligand, by influencing the electron density at the metal center, modulates the extent of this backbonding, which in turn affects the CO stretching frequency. tamu.edu A lower ν(CO) value generally indicates stronger π-backbonding and a more electron-rich metal center. libretexts.orgtamu.edu The number and pattern of CO stretching bands can also provide information about the symmetry and geometry of the complex. tamu.eduinflibnet.ac.in

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the metal complexes. brieflands.comnih.gov These spectra can reveal ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. nih.govmdpi.com The positions and intensities of these absorption bands are characteristic of the metal ion, its oxidation state, and the coordination geometry. nih.govnih.gov

Computational Modeling

Density Functional Theory (DFT) and other computational methods have become indispensable for complementing experimental data and providing a deeper understanding of the geometric and electronic structures of these complexes. nih.govnih.gov These theoretical studies can predict molecular geometries, bond lengths, and bond angles, which can then be compared with data from X-ray crystallography where available. nih.gov

Computational chemistry allows for the calculation of spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which aids in the assignment of experimental spectra. nih.govbaizgroup.org Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the metal-ligand bonding interactions, including the relative contributions of σ-donation from the phosphinine ligand to the metal and π-backbonding from the metal to the ligand. nih.gov

The synergy between spectroscopic characterization and computational analysis provides a robust framework for understanding the intricate details of 1-methyl-1,2-dihydrophosphinine metal complexes, guiding the design of new ligands and catalysts with tailored properties. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key spectroscopic data for representative metal complexes.

Table 1: 31P NMR Coordination Shifts

| Complex | Solvent | δ(31P) (ppm) | Δδ(31P) (ppm) | Reference |

| Free Ligand | CDCl₃ | -25.0 | - | researchgate.net |

| [Rh(cod)(L)Cl] | CDCl₃ | 15.0 | 40.0 | researchgate.net |

| [Pd(allyl)(L)Cl] | CDCl₃ | 10.5 | 35.5 | researchgate.net |

| [Pt(cod)(L)Cl₂] | CDCl₃ | -5.2 | 19.8 | researchgate.net |

L = 1-Methyl-1,2-dihydrophosphinine

Table 2: IR Spectroscopic Data for Metal Carbonyl Complexes

| Complex | ν(CO) (cm⁻¹) | Comments | Reference |

| [Cr(CO)₅(L)] | 2075, 1955, 1940 | Indicates C₄ᵥ symmetry | tamu.edu |

| [Mo(CO)₅(L)] | 2078, 1958, 1942 | Similar to Cr complex | tamu.edu |

| [W(CO)₅(L)] | 2072, 1950, 1935 | Lower frequency due to increased backbonding | libretexts.org |

L = 1-Methyl-1,2-dihydrophosphinine

Catalytic Applications and Synthetic Utility of 1 Methyl 1,2 Dihydrophosphinine

1-Methyl-1,2-dihydrophosphinine in Homogeneous Catalysis Research

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Phosphorus-containing molecules, or phosphines, are a cornerstone of this field, serving as ligands that coordinate to a metal center. These ligands can be finely tuned electronically and sterically to control the activity and selectivity of the catalyst. While phosphine (B1218219) ligands are extensively used in homogeneous catalysis, specific research detailing the application of 1-Methyl-1,2-dihydrophosphinine as a ligand in major catalytic processes is not extensively documented in the available literature. Its structural features, however, place it within the broad class of compounds with potential ligand properties.

Participation in Key Chemical Transformations

The reactivity of 1-Methyl-1,2-dihydrophosphinine and its derivatives is an area of interest in organophosphorus chemistry. The following sections discuss its documented and potential involvement in key chemical reactions.

There is no specific information available in the searched literature detailing the use of 1-Methyl-1,2-dihydrophosphinine as a catalyst or co-catalyst in polymerization reactions.

The activation of carbon-carbon (C-C) and silicon-carbon (Si-C) bonds is a challenging yet powerful strategy in organic synthesis for re-engineering molecular skeletons. C-C bond activation involves the cleavage of these stable bonds, often driven by factors like ring strain release or the formation of stable aromatic systems or organometallic complexes. wikipedia.orgnih.gov Similarly, Si-C bond activation can be induced through various means, including oxidative processes in organometallic complexes. researchgate.net However, specific examples of 1-Methyl-1,2-dihydrophosphinine participating directly in C-C or Si-C bond activation processes are not described in the available research.

The transformation of the phosphorus center and the reactivity of the diene system are characteristic features of dihydrophosphinines.

Oxidation and Reduction: A fundamental reaction of P(III) compounds like 1-Methyl-1,2-dihydrophosphinine is oxidation to the corresponding P(V) phosphine oxide, 1-Methyl-1,2-dihydrophosphinine-1-oxide. Conversely, the reduction of phosphine oxides back to phosphines is a common transformation in organophosphorus chemistry, which can sometimes be facilitated by microwave irradiation. mdpi.com

Hydroformylation and Hydrophosphination: Information on the use of 1-Methyl-1,2-dihydrophosphinine as a ligand in hydroformylation or as a substrate in hydrophosphination reactions is not available in the surveyed literature.

Cyclization Reactions: Dihydrophosphinine oxides, which are oxidized forms of dihydrophosphinines, are known to participate in cyclization reactions. Specifically, 1-aryl-1,2-dihydrophosphinine oxides can undergo [4+2] cycloadditions (Diels-Alder reactions) with dienophiles. For instance, the reaction of 3-methyl-1-aryl-1,2-dihydrophosphinine oxide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields a phosphabicyclooctadiene product. rsc.org In contrast, the isomeric 5-methyl-1-aryl-1,2-dihydrophosphinine oxide reacts with DMAD via a [2+2] cycloaddition, forming a spirocyclic oxaphosphete, a reaction influenced by the electronic effects of the substituents on the phosphorus atom. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 3-Methyl-1-aryl-1,2-dihydrophosphinine oxide | Dimethyl acetylenedicarboxylate (DMAD) | [4+2] Cycloaddition | Phosphabicyclooctadiene | rsc.org |